alpha-Elemene

Description

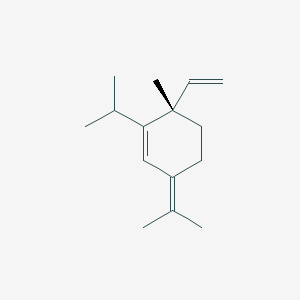

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10,12H,1,8-9H2,2-6H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUJKDRUFBJYSQ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C)C)CCC1(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C)C)CC[C@@]1(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5951-67-7 | |

| Record name | alpha-Elemene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005951677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-ELEMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BY281T5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

α-Elemene: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Elemene is a naturally occurring sesquiterpene that, along with its isomers (β-, γ-, and δ-elemene), has garnered significant attention in the scientific community, particularly for its potential therapeutic properties. Elemene isomers have been investigated for their anticancer activities, and β-elemene is an approved anti-cancer drug in China. This technical guide provides an in-depth overview of the natural sources of α-elemene, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification.

Natural Sources of α-Elemene

α-Elemene is a constituent of the essential oils of a variety of plant species. The concentration of α-elemene can vary significantly depending on the plant species, geographical location, and the part of the plant used for extraction. Below is a summary of some natural sources of α-elemene with their reported concentrations.

Data Presentation: Quantitative Analysis of α-Elemene in Plant Essential Oils

| Plant Species | Family | Plant Part | α-Elemene Content (%) | Reference |

| Chamaecyparis obtusa | Cupressaceae | Wood Oil | 0.04 | [1] |

| Chamaecyparis obtusa | Cupressaceae | Leaf Oil | 1.47 | [1] |

| Chamaecyparis obtusa | Cupressaceae | Root Oil | 0.44 | [1] |

| Salvia species | Lamiaceae | Aerial Parts | 0.2 - 0.9 | [2] |

| Nigella damascena | Ranunculaceae | Seeds | up to 73% (for β-elemene, α-isomer may be present) | [3] |

| Curcuma wenyujin | Zingiberaceae | Rhizome | High (often reported for β-elemene) | [3][4] |

| Opisthopappus species | Asteraceae | Inflorescences | Present, relative content varies | [5] |

Biosynthesis of α-Elemene

The biosynthesis of α-elemene follows the terpenoid pathway, originating from the mevalonate (MVA) pathway in the cytoplasm. The key steps involve the formation of the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

The cyclization of FPP is the crucial step leading to the diversity of sesquiterpenes. While the specific enzyme for α-elemene synthesis is not definitively characterized in all organisms, the generally accepted pathway involves the formation of a germacrene intermediate. For the closely related β-elemene, it is known to be formed via a non-enzymatic Cope rearrangement of germacrene A, which is produced from FPP by germacrene A synthase. A similar mechanism is proposed for α-elemene, likely proceeding through a different germacrene isomer or a stereochemically distinct cyclization of FPP followed by a Cope rearrangement.

Signaling Pathway Diagram

Experimental Protocols

Extraction of α-Elemene-Containing Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material.[6][7][8][9][10]

Methodology:

-

Preparation of Plant Material: Fresh or dried plant material is loaded into the distillation still. The material should be of an appropriate particle size to allow for efficient steam penetration.

-

Steam Generation: Heat is applied to a separate chamber containing water to generate steam.

-

Extraction: The steam is introduced into the bottom of the still and permeates through the plant material. The heat from the steam ruptures the plant's oil glands, releasing the volatile essential oils.

-

Vapor Collection: The mixture of steam and essential oil vapor travels to a condenser.

-

Condensation: The condenser, cooled with circulating water, cools the vapor back into a liquid state.

-

Separation: The condensed liquid, a mixture of essential oil and hydrosol (floral water), is collected in a separator. Due to their different densities and immiscibility, the essential oil will typically form a layer on top of the hydrosol.

-

Collection: The upper layer of essential oil is carefully decanted or separated to yield the crude essential oil.

Typical Parameters:

-

Temperature: 140°F to 212°F (60°C to 100°C)[6]

-

Pressure: 15 to 20 PSI[6]

-

Duration: Varies from a few hours to several days depending on the plant material.[6]

Purification of α-Elemene by Column Chromatography

Column chromatography is a common technique for isolating specific compounds from a mixture.

Methodology:

-

Stationary Phase Preparation: A glass column is packed with a suitable stationary phase, such as silica gel or alumina. The choice of stationary phase depends on the polarity of the target compound.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A solvent or a mixture of solvents (mobile phase) is passed through the column. The components of the essential oil will travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing the purified α-elemene.

-

Solvent Evaporation: The solvent from the purified fractions is evaporated under reduced pressure to obtain the isolated α-elemene.

Quantification of α-Elemene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds.[11][12][13][14][15]

Methodology:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard may be added for accurate quantification.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and polarities.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint that allows for the identification of the compound by comparison to a spectral library.

-

Quantification: The area of the peak corresponding to α-elemene in the chromatogram is proportional to its concentration. By using a calibration curve generated from standards of known concentration, the amount of α-elemene in the sample can be accurately determined.

Typical GC-MS Parameters for Terpene Analysis:

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[15]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12][13]

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240-280°C).[13][15]

-

Injector and Detector Temperature: Typically around 250°C.[13]

-

MS Ionization Mode: Electron Impact (EI) at 70 eV.[13]

-

MS Scan Range: m/z 40-450.[13]

Experimental Workflow Diagram

References

- 1. alpha-elemene, 5951-67-7 [thegoodscentscompany.com]

- 2. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nigella damascena L. Essential Oil—A Valuable Source of β-Elemene for Antimicrobial Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 7. How to Make a Steam Distiller for Essential Oils? — LETIME STILL [letimestill.com]

- 8. engineering.iastate.edu [engineering.iastate.edu]

- 9. rockymountainoils.com [rockymountainoils.com]

- 10. purodem.com [purodem.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. mdpi.com [mdpi.com]

- 15. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of α-Elemene

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the chemical structure and stereochemical properties of α-elemene, a naturally occurring sesquiterpene. It includes physicochemical data, a representative experimental protocol for its isolation and characterization, and logical diagrams to illustrate key relationships and workflows.

Introduction to Elemenes

Elemenes are a class of sesquiterpenes, which are organic compounds composed of three isoprene units. Found in a variety of plants, they contribute to the characteristic aromas of many essential oils. The elemene family includes several structural isomers, primarily α-, β-, γ-, and δ-elemene, which differ by the position of their double bonds. This guide focuses specifically on α-elemene, detailing its unique structural and stereochemical features.

Chemical Structure of α-Elemene

α-Elemene is a monocyclic sesquiterpene characterized by a cyclohexene ring with three substituent groups: an isopropyl group, a methyl group, and a vinyl group.

The molecular formula for α-elemene is C₁₅H₂₄ [1]. Its structure is defined by a six-membered ring containing two double bonds. One of these is endocyclic, while the other is part of an exocyclic isopropylidene group.

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the naturally occurring (+)-α-elemene is (S)-1-Isopropyl-6-methyl-3-(propan-2-ylidene)-6-vinylcyclohex-1-ene .

Other common synonyms include:

-

(S)-6-ethenyl-6-methyl-1-(1-methylethyl)-3-(1-methylethylidene)cyclohexene[2][3]

-

(6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidene-cyclohexene[3]

Stereochemistry and Absolute Configuration

The stereochemistry of α-elemene is a critical aspect of its chemical identity. The molecule contains a single stereocenter at the C-6 position of the cyclohexene ring, where the methyl and vinyl groups are attached.

The Chiral Center and R/S Configuration

The absolute configuration of this chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules[4]. This system assigns priorities to the four substituents attached to the stereocenter based on the atomic number of the atoms directly bonded to it[5].

Applying CIP Rules to α-Elemene (at C-6):

-

Assign Priorities: The four groups attached to the C-6 stereocenter are:

-

-CH=CH₂ (vinyl group)

-

-C(CH₃)=CH- (part of the cyclohexene ring, specifically C-1)

-

-CH₂- (part of the cyclohexene ring, specifically C-5)

-

-CH₃ (methyl group)

Following a detailed analysis of atomic numbers at the first and subsequent points of difference, the priorities are assigned.

-

-

Determine Configuration: The naturally occurring enantiomer of α-elemene is dextrorotatory, denoted as (+)-α-elemene. Its absolute configuration at the C-6 position is (S) [3]. When orienting the molecule with the lowest-priority group (the methyl group) pointing away from the viewer, the sequence from the highest to the lowest priority (1→2→3) proceeds in a counter-clockwise direction, defining it as the S-isomer[5].

Physicochemical and Structural Data

The key identifying properties of (+)-α-elemene are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (S)-1-Isopropyl-6-methyl-3-(propan-2-ylidene)-6-vinylcyclohex-1-ene | |

| CAS Number | 5951-67-7 | [3] |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Average Molecular Weight | 204.35 g/mol | [1] |

| Monoisotopic Mass | 204.1878 u | [1] |

| Boiling Point (est.) | 254-255 °C at 760 mmHg | [2] |

| logP (o/w) (est.) | 6.778 | [2] |

| Solubility | Soluble in alcohol; 0.01237 mg/L in water (est.) | [2] |

Table 1: Physicochemical and structural identifiers for (+)-α-Elemene.

Structural Elucidation and Characterization

The definitive identification and structural elucidation of natural products like α-elemene rely on a combination of chromatographic separation and spectroscopic analysis[6][7]. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[8][9].

Representative Spectroscopic Data

The following table presents illustrative spectroscopic data that would be expected for α-elemene. This data is representative and serves to demonstrate the type of information used for structural confirmation.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~ 5.8 (dd), ~5.0 (d), ~4.9 (d) | Vinyl group protons (-CH=CH₂) |

| δ ~ 5.3 (m) | Olefinic proton on the cyclohexene ring | |

| δ ~ 1.6-2.2 (m) | Allylic and aliphatic protons on the ring | |

| δ ~ 1.6 (s), ~1.7 (s) | Methyl protons of the isopropylidene group | |

| δ ~ 1.0 (s) | Methyl protons at C-6 | |

| ¹³C NMR | δ ~ 140-150 | Quaternary olefinic carbons |

| δ ~ 110-125 | Olefinic carbons (CH and CH₂) | |

| δ ~ 20-40 | Aliphatic carbons (CH₂, CH, CH₃) | |

| Mass Spec (EI-MS) | m/z 204 (M⁺) | Molecular ion peak |

| m/z 189, 161, 133, 121, 105, 93 | Characteristic fragmentation pattern |

Table 2: Representative spectroscopic data for the structural confirmation of α-elemene.

Experimental Protocols

The following is a generalized but detailed protocol for the isolation and structural characterization of α-elemene from a plant source, reflecting standard methodologies in natural product chemistry[10][11][12].

Protocol: Isolation and Structural Elucidation of α-Elemene

Objective: To extract, isolate, and structurally verify α-elemene from plant material rich in essential oils.

1. Extraction: 1.1. Obtain dried and powdered plant material (e.g., 500 g). 1.2. Perform hydrodistillation or steam distillation for 4-6 hours to extract the volatile essential oil. 1.3. Alternatively, perform solvent extraction by macerating the plant material in a non-polar solvent like n-hexane or dichloromethane at room temperature for 48 hours[10][12]. 1.4. Filter the solvent extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.

2. Chromatographic Fractionation and Purification: 2.1. Subject the crude extract to column chromatography on silica gel[10][11]. 2.2. Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing polarity by adding ethyl acetate (e.g., 100% hexane -> 95:5 hexane:EtOAc -> 90:10 hexane:EtOAc)[12]. 2.3. Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase. Visualize spots under a UV lamp and/or by staining with a vanillin-sulfuric acid reagent[10][11]. 2.4. Combine fractions that show a similar TLC profile corresponding to a non-polar compound like α-elemene. 2.5. Perform further purification of the combined fractions using preparative TLC or a secondary column chromatography step to achieve high purity (>95%).

3. Spectroscopic Analysis: 3.1. NMR Spectroscopy: 3.1.1. Dissolve a small amount of the purified compound (~5-10 mg) in deuterated chloroform (CDCl₃). 3.1.2. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher)[12][13]. 3.1.3. Process the spectra and assign all proton and carbon signals to confirm the molecular skeleton and stereochemistry. 3.2. Mass Spectrometry: 3.2.1. Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity, retention time, and fragmentation pattern. 3.2.2. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₅H₂₄) by determining the accurate mass of the molecular ion[14].

4. Data Analysis and Structure Confirmation: 4.1. Compare the acquired ¹H and ¹³C NMR data with literature values for α-elemene. 4.2. Analyze the mass spectrum to confirm the molecular weight (204 g/mol ) and check for characteristic fragment ions. 4.3. Use 2D NMR data to unambiguously connect the protons and carbons, confirming the final structure.

Visualization of Relationships and Workflows

Diagrams generated using Graphviz provide a clear visual representation of logical relationships and experimental processes.

Caption: Relationship between the main structural isomers of elemene.

Caption: A typical experimental workflow for the isolation and structural elucidation of α-elemene.

References

- 1. Showing Compound alpha-Elemene (FDB006334) - FooDB [foodb.ca]

- 2. This compound, 5951-67-7 [thegoodscentscompany.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 10. sciencebiology.org [sciencebiology.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

alpha-elemene spectroscopic data and characterization (NMR, MS, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization methods for α-elemene, a naturally occurring sesquiterpene. Due to the limited availability of a complete, published dataset for α-elemene, this guide utilizes comprehensive data from its closely related and extensively studied isomer, β-elemene, as a representative example of an elemene-type sesquiterpene. This approach provides a robust framework for researchers working on the isolation, identification, and characterization of this class of compounds.

Chemical Structure and Properties

Alpha-elemene (C₁₅H₂₄) is a sesquiterpene characterized by a cyclohexene ring with a methyl, a vinyl, and an isopropyl substituent, along with an exocyclic isopropylidene group. Its molecular weight is approximately 204.35 g/mol . The structural elucidation and confirmation of α-elemene and its isomers rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for the characterization of elemene-type sesquiterpenes, with specific data provided for β-elemene as a reference.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for β-Elemene

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| 1 | 39.1 | 1.57-1.78 | m |

| 2 | 30.2 | 2.18 | m |

| 3 | 39.8 | 1.57-1.78 | m |

| 4 | 47.7 | 2.32-2.40 | m |

| 5 | 110.17 | 4.68, 4.79 | s, s |

| 6 | 34.7 | 1.57-1.78 | m |

| 7 | 50.2 | - | - |

| 8 | 147.9 | - | - |

| 9 | 110.15 | 4.84, 4.90 | m, s |

| 10 | 24.6 | 1.57-1.78 | m |

| 11 | 150.2 | 5.82 | dd, J = 17.5, 11.0 |

| 12 | 112.4 | 4.86, 4.93 | d, J = 1.2; dd, J = 8.3, 1.0 |

| 13 | 22.29 | 1.73 | s |

| 14 | 22.30 | 1.75 | s |

| 15 | 25.5 | 1.02 | s |

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry of α-elemene, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight.

| Property | Value (m/z) | Interpretation |

| Molecular Ion [M]⁺ | 204 | Corresponds to the molecular formula C₁₅H₂₄. |

| Base Peak | 93 | A common and abundant fragment for β-elemene, indicative of the terpene structure.[2] |

| Major Fragments | 189 | Loss of a methyl group ([M-15]⁺). |

| 161 | Loss of an isopropyl group ([M-43]⁺). | |

| 133 | Further fragmentation, common in sesquiterpenes. | |

| 121 | Common fragment in elemene-type structures. | |

| 107 | Common fragment in elemene-type structures. | |

| 81 | Common fragment in elemene-type structures. |

Table 3: Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the key functional groups within a molecule based on their vibrational frequencies. For α-elemene, the spectrum is dominated by absorptions from its alkene and alkane moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Vinyl group (=C-H)[3][4][5] |

| 2965 - 2850 | C-H Stretch | Alkyl groups (sp³ C-H)[1][3][6] |

| ~1645 | C=C Stretch | Vinyl and Isopropylidene groups[1][4][5] |

| ~1440 | C-H Bend | CH₂ and CH₃ groups[1] |

| ~1375 | C-H Bend | CH₃ groups (gem-dimethyl)[1] |

| ~910 | C-H Bend | Vinyl group (out-of-plane)[1] |

Experimental Protocols & Methodologies

The characterization of α-elemene requires its isolation from a natural source, typically an essential oil, followed by spectroscopic analysis.

Isolation Protocol

-

Extraction : Essential oils are commonly extracted from plant material (e.g., rhizomes, leaves) via hydrodistillation or steam distillation.

-

Chromatographic Separation : The crude essential oil is subjected to column chromatography on silica gel.

-

Elution : A gradient elution is performed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with Rf values corresponding to sesquiterpenes.

-

Purification : Fractions rich in α-elemene are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Data Acquisition : ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR : Provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity and coupling constants).

-

¹³C NMR : Identifies the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR : COSY spectra establish proton-proton couplings, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively, which is crucial for unambiguous assignment of the entire molecular structure.

GC-MS Protocol

-

Sample Preparation : A dilute solution of the purified compound (or the essential oil fraction) is prepared in a volatile solvent like hexane or dichloromethane.

-

Chromatographic Separation : The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) to separate the components based on their boiling points and polarity.[7]

-

Ionization : As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection and Spectral Analysis : A detector records the abundance of each fragment. The resulting mass spectrum is compared against spectral libraries (like NIST) for identification.

IR Spectroscopy Protocol

-

Sample Preparation : A drop of the neat liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a dilute solution can be prepared and a drop placed on a salt plate (e.g., NaCl), followed by solvent evaporation.

-

Data Acquisition : The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate is taken first and automatically subtracted from the sample spectrum.

-

Spectral Analysis : The resulting spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a natural product like α-elemene.

References

- 1. Asymmetric total synthesis of (1 S ,2 S ,4 S )-β-elemene - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01408D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Analysis of α-Elemene in Chamaecyparis obtusa Wood Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of α-elemene in the essential oil derived from the wood of Chamaecyparis obtusa, commonly known as Hinoki. This document summarizes the quantitative data, details the experimental protocols for extraction and analysis, and visualizes relevant biological pathways and experimental workflows.

Quantitative Analysis of α-Elemene and Other Key Constituents

The chemical composition of Chamaecyparis obtusa wood oil is complex, with α-elemene being a minor constituent. The concentration of its components can vary based on factors such as the geographical origin of the wood, distillation method, and the specific part of the tree used.[1]

A typical analysis of Chamaecyparis obtusa wood oil reveals the presence of α-elemene at a concentration of approximately 0.04%.[2] While present in small quantities, its contribution to the overall bioactivity of the oil, in synergy with other components, is an area of active research. For context, the table below presents the quantitative data for α-elemene alongside other major components identified in various studies of Chamaecyparis obtusa wood and related essential oils.

| Constituent | Chemical Class | Percentage (%) in Wood Oil | Source |

| α-Cadinol | Sesquiterpenoid | 20.51 | [3] |

| T-Muurolol | Sesquiterpenoid | 16.44 | [3] |

| γ-Cadinene | Sesquiterpene | 12.47 | [3] |

| δ-Cadinene | Sesquiterpene | 10.82 | [3] |

| α-Muurolene | Sesquiterpene | 5.78 | [3] |

| α-Elemene | Sesquiterpene | 0.04 | [2][3] |

Experimental Protocols

Extraction of Essential Oil via Steam Distillation

Steam distillation is a common method for extracting essential oils from plant materials, including the wood of Chamaecyparis obtusa.[4] This process isolates volatile compounds with high purity.

Methodology:

-

Preparation of Wood Material: Wood chips and sawdust from Chamaecyparis obtusa are loaded into the distillation vessel.[5] To increase the surface area and improve extraction efficiency, the material can be shredded to a uniform size.

-

Steam Generation and Injection: Steam is generated in a separate boiler and passed through the wood material.[4] This process vaporizes the aromatic compounds.

-

Condensation: The vapor mixture of water and essential oil is passed through a condenser to cool and liquefy.

-

Separation: The condensed liquid is collected in a separator, where the essential oil, being immiscible with water, forms a distinct layer and is separated from the hydrosol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The quantitative and qualitative analysis of the extracted essential oil is performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975 MS system or equivalent.

-

Column: HP-Innowax capillary column (60 m x 0.25 mm, 0.25 µm film thickness).[4]

-

Carrier Gas: Helium.

-

Oven Temperature Program: The specific temperature program can vary, but a representative program would be an initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 250°C.

-

Injector Temperature: 270°C.

-

Identification of Compounds: The constituents of the essential oil are identified by comparing their mass spectra and retention indices with those of reference compounds and databases.

Signaling Pathways

The essential oil of Chamaecyparis obtusa has demonstrated anti-inflammatory properties.[6] While research on the specific signaling pathways modulated by α-elemene from this oil is ongoing, the broader anti-inflammatory effects of the oil and the known mechanisms of elemene isomers provide insights into potential pathways.

The anti-inflammatory effects of Chamaecyparis obtusa essential oil are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

References

- 1. theoandamelia.com [theoandamelia.com]

- 2. alpha-elemene, 5951-67-7 [thegoodscentscompany.com]

- 3. Typical G.C. analysis [thegoodscentscompany.com]

- 4. Essential Oils Composition and Biological Activity of Chamaecyparis obtusa, Chrysopogon nigritanus and Lavandula coronopifolia Grown Wild in Sudan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chamaecyparis obtusa wood oil, 91745-97-0 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

The Presence and Significance of α-Elemene in Hinoki Leaf Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinoki (Chamaecyparis obtusa), a species of cypress native to Japan, is highly valued for its durable wood and aromatic essential oil. The essential oil, particularly from the leaves, is a complex mixture of volatile compounds, including monoterpenoids and sesquiterpenoids. Among these, α-elemene, a sesquiterpene, has garnered scientific interest due to the established anti-cancer and anti-inflammatory properties of its isomers, particularly β-elemene. This technical guide provides an in-depth analysis of the presence of α-elemene in Hinoki leaf oil, detailed experimental protocols for its extraction and quantification, and an overview of the relevant biological signaling pathways associated with elemenes.

Data Presentation: Chemical Composition of Chamaecyparis obtusa Essential Oil

The concentration of α-elemene and other constituents in Hinoki essential oil can vary based on the part of the tree used, the geographical origin, and the extraction method. The following tables summarize the quantitative data from various analyses of Chamaecyparis obtusa essential oil.

Table 1: Quantitative Analysis of α-Elemene and Other Selected Compounds in Chamaecyparis obtusa Leaf Oil

| Compound | Concentration (%) | Analytical Method | Reference |

| α-Elemene | 1.47 | GC | [1] |

| α-Terpinyl acetate | 18.89 | GC/MS | [2] |

| Sabinene | 10.42 | GC/MS | [2] |

| Elemol | 17.45 | GC/MS | [2] |

| Bornyl acetate | 7.15 | GC | [1] |

| γ-Eudesmol | 8.28 | GC | [1] |

| α-Eudesmol | 5.39 | GC | [1] |

| β-Eudesmol | 6.54 | GC | [1] |

| Limonene | 3.05 | GC | [1] |

| α-Pinene | 1.01 | GC | [1] |

| β-Pinene | 2.77 | GC | [1] |

Table 2: Comparison of Elemene Isomers in Different Parts of Chamaecyparis obtusa

| Compound | Plant Part | Concentration (%) | Analytical Method | Reference |

| α-Elemene | Leaf Oil | 1.47 | GC | [1] |

| α-Elemene | Wood Oil | 0.04 | GC | [3] |

| β-Elemene | Wood Oil | 1.8 | GC/MS | [4] |

Experimental Protocols

Extraction of Hinoki Leaf Essential Oil

Steam distillation is a common method for extracting essential oils from plant material. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[5][6][7]

Detailed Methodology:

-

Plant Material Preparation: Freshly harvested leaves of Chamaecyparis obtusa are shredded or crushed to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a separator.

-

Distillation Process: Steam is introduced into the bottom of the still. The steam passes through the leaf material, causing the essential oil to vaporize. Optimal temperatures for steam distillation are typically between 60°C and 100°C.[8]

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, a mixture of essential oil and hydrosol (water), is collected in a separator. Due to their different densities, the essential oil and water form distinct layers and can be separated.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C.

Supercritical fluid extraction using carbon dioxide is a more advanced technique that offers high selectivity and preserves the integrity of the extracted compounds.

Detailed Methodology:

-

Plant Material Preparation: The leaves are dried and ground to a particle size of 800–1,000 µm.[9][10]

-

Apparatus Setup: A supercritical fluid extraction system is used, which includes a CO₂ tank, a pump, a heat exchanger, an extraction vessel, and a separator.

-

Extraction Parameters:

-

Pressure: Optimal pressure is around 12 MPa (120 bar).[11][12] Some studies have used pressures up to 350 bar.[9][10]

-

Temperature: A temperature of 50°C is commonly used.[11][12]

-

CO₂ Flow Rate: A flow rate of 40 mL/min is effective.[11][12]

-

Extraction Time: An extraction time of 90 minutes is typically sufficient.[11][12]

-

-

Extraction Process: The ground leaf material is placed in the extraction vessel. Supercritical CO₂ is then passed through the material, dissolving the essential oil.

-

Separation: The CO₂ containing the dissolved oil is passed into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and release the essential oil, which is then collected.

Analysis of α-Elemene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Detailed Methodology:

-

Sample Preparation: The Hinoki leaf essential oil is diluted in a suitable solvent, such as hexane or ethanol, to an appropriate concentration for analysis.

-

GC-MS System and Conditions:

-

Gas Chromatograph: An Agilent 7890A GC system or similar.

-

Mass Spectrometer: An Agilent 5975 MS detector or equivalent.

-

Column: A capillary column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a polar HP-Innowax column (60 m × 0.25 mm, 0.25 μm film thickness) is commonly used.[13]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp 1: Increase to 220°C at a rate of 3°C/min.

-

Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C to 300°C.

-

MS Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 35-500.

-

Interface Temperature: 230°C.

-

-

-

Component Identification: The components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with literature values.

-

Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram.

Mandatory Visualization

Signaling Pathways of Elemene

While research specifically on the signaling pathways of α-elemene from Hinoki leaf oil is limited, extensive studies have been conducted on its isomer, β-elemene, which is often referred to as "elemene" in cancer research. The following diagrams illustrate the key signaling pathways modulated by β-elemene, which are likely to have relevance for α-elemene as well.

Experimental workflow for the extraction and analysis of α-elemene.

Inhibition of the NF-κB signaling pathway by β-elemene.

Induction of apoptosis via the MAPK pathway by β-elemene.

Conclusion

This technical guide has provided a comprehensive overview of the presence of α-elemene in Hinoki leaf oil, supported by quantitative data and detailed experimental protocols for its extraction and analysis. While the concentration of α-elemene in Hinoki leaf oil is relatively low compared to other major components, its potential biological significance, inferred from the well-documented activities of its isomer β-elemene, warrants further investigation. The provided signaling pathway diagrams for β-elemene offer a valuable starting point for researchers exploring the molecular mechanisms of action of Hinoki leaf oil and its constituents. The methodologies outlined in this guide can serve as a practical resource for scientists and drug development professionals in their research on this promising natural product.

References

- 1. Typical G.C. analysis [thegoodscentscompany.com]

- 2. Essential oil from Korean Chamaecyparis obtusa leaf ameliorates respiratory activity in Sprague-Dawley rats and exhibits protection from NF-κB-induced inflammation in WI38 fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Typical G.C. analysis [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. essentially.com.au [essentially.com.au]

- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]

- 7. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]

- 8. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 9. researchgate.net [researchgate.net]

- 10. Component analysis of four-part extracts from Chamaecyparis obtusa Endl. by supercritical fluid extraction and anti-inflammatory effect on RAW 264.7cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Supercritical CO2 extraction of essential oils from Chamaecyparis obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Essential Oils Composition and Biological Activity of Chamaecyparis obtusa, Chrysopogon nigritanus and Lavandula coronopifolia Grown Wild in Sudan - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of α-Elemene from Farnesyl Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elemene, a group of naturally occurring sesquiterpenes, has garnered significant interest in the pharmaceutical industry for its potential therapeutic applications, including its use in oncology. While α-elemene is a member of this family, its biosynthesis from the central precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), is not a direct enzymatic conversion. Instead, the biosynthesis proceeds through an intermediate, (+)-germacrene A, which is subsequently converted to an elemene isomer, (-)-β-elemene, via a non-enzymatic rearrangement. This technical guide provides an in-depth overview of this biosynthetic pathway, detailing the enzymatic conversion of FPP to (+)-germacrene A, the subsequent Cope rearrangement to (-)-β-elemene, and the experimental protocols used to study these processes.

The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Elemene

The biosynthesis of elemenes from FPP is a two-step process initiated by the enzymatic cyclization of FPP into (+)-germacrene A, followed by a thermal rearrangement to form (-)-β-elemene.

Step 1: Enzymatic Synthesis of (+)-Germacrene A

The first committed step in this pathway is the conversion of the acyclic precursor, (2E,6E)-farnesyl pyrophosphate, to the cyclic sesquiterpene, (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) (EC 4.2.3.23).[1][2] GAS belongs to the family of lyases, specifically carbon-oxygen lyases that act on phosphates.[1][2] This enzyme has been isolated and characterized from various plant species, including chicory (Cichorium intybus) and lettuce (Lactuca sativa).[3][4]

The reaction involves the ionization of the diphosphate group from FPP, leading to the formation of a farnesyl cation. This cation then undergoes a series of cyclization and rearrangement steps within the enzyme's active site to ultimately yield (+)-germacrene A.

Step 2: Non-Enzymatic Cope Rearrangement to (-)-β-Elemene

(+)-Germacrene A is a thermally unstable molecule.[3] Upon heating, it undergoes a[5][5]-sigmatropic rearrangement, known as the Cope rearrangement, to form (-)-β-elemene.[1][3] This rearrangement is a concerted process that proceeds through a chair-like transition state.[1] The conditions for this rearrangement can be as simple as elevated temperatures, such as those encountered in the injection port of a gas chromatograph.[1][6]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of germacrene A and its subsequent rearrangement product, β-elemene.

Table 1: Kinetic Parameters of (+)-Germacrene A Synthase (GAS)

| Enzyme Source | Km (µM) | Vmax (nmol h-1 mg-1 protein) | Optimal pH | Reference |

| Cichorium intybus (Chicory) roots | 6.6 | 8.10 x 103 | ~6.7 | [1] |

| Cichorium intybus (Chicory) - CiGASlo (recombinant) | 6.9 | Not Reported | 6.8 | [6] |

| Lactuca sativa (Lettuce) - LTC2 (recombinant) | Not Reported | Not Reported | Not Reported | [4] |

Table 2: Production of Germacrene A and β-Elemene in Engineered Microorganisms

| Host Organism | Engineered Enzyme/Pathway | Product | Titer (mg/L) | Reference |

| Escherichia coli | Lactuca sativa GAS (LTC2) mutant I364K-T410S | Germacrene A | 126.4 | [7] |

| Escherichia coli | Solidago canadensis GAS (ScGAS) mutant Y376L | Germacrene A | 487 | [8] |

| Saccharomyces cerevisiae | Engineered MVA pathway and cyanobacterial GAS mutant (AvGAS F23W) | Germacrene A | Not explicitly stated in mg/L, but showed significant improvement | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of α-elemene biosynthesis.

Purification of (+)-Germacrene A Synthase from Chicory Roots

This protocol is adapted from de Kraker et al. (1998).[1]

1. Preparation of Crude Extract:

-

Homogenize chicory roots in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors and antioxidants).

-

Centrifuge the homogenate at high speed (e.g., 100,000g) to obtain a clear supernatant.

2. Anion-Exchange Chromatography:

-

Load the supernatant onto a DEAE anion-exchange column equilibrated with the extraction buffer.

-

Elute the bound proteins with a linear gradient of KCl (e.g., 0 to 0.5 M).

-

Collect fractions and assay for GAS activity.

3. Dye-Ligand Chromatography:

-

Pool the active fractions from the DEAE column and apply them to a dye-ligand column (e.g., Green A matrix).

-

Wash the column to remove unbound proteins.

-

Elute the GAS enzyme using a high salt concentration or a specific competing ligand.

-

Collect fractions and assay for activity.

4. Further Purification (Optional):

-

For higher purity, further chromatography steps such as Mono-Q FPLC can be employed.[6]

Heterologous Expression of (+)-Germacrene A Synthase in E. coli

This protocol is based on methods described by Wallaart et al. (2002) and others.[4][6]

1. Gene Cloning:

-

Isolate the full-length cDNA of the GAS gene from the source organism.

-

Clone the GAS cDNA into a suitable E. coli expression vector (e.g., pET vector series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

2. Transformation and Expression:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of ~0.6).

-

Induce protein expression by adding an inducer (e.g., 0.1 mM IPTG) and continue cultivation at a lower temperature (e.g., 16-20°C) overnight.

3. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate to remove cell debris.

-

Purify the recombinant GAS from the supernatant using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).

In Vitro Enzyme Assay for (+)-Germacrene A Synthase Activity

This assay measures the conversion of FPP to germacrene A.[4][10]

1. Reaction Mixture:

-

Prepare a reaction mixture in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.0) containing:

-

Purified GAS enzyme (20 µg)

-

MgCl2 (3 mM)

-

DTT (0.1 M)

-

Glycerol (50%)

-

Farnesyl pyrophosphate (FPP) substrate (e.g., 1 µL of a stock solution)

-

2. Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

3. Product Extraction:

-

Extract the sesquiterpene products from the reaction mixture using an organic solvent (e.g., hexane or pentane) or by headspace solid-phase microextraction (SPME).

4. Analysis:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenes

This is a standard method for the identification and quantification of volatile compounds like sesquiterpenes.[11][12]

1. Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, with an injection port temperature set to a level that minimizes thermal rearrangement if germacrene A is the target analyte (e.g., 150°C), or a higher temperature (e.g., 250°C) to intentionally induce the Cope rearrangement to β-elemene.[1]

-

Column: A non-polar capillary column (e.g., 5% phenyl polymethylsiloxane).

-

Oven Temperature Program: An initial temperature of 50°C held for 1 minute, followed by a ramp up to 320°C at 10°C/min, and held for 2 minutes.[12]

-

Carrier Gas: Helium.

2. Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 40-600).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

3. Identification:

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST).

Cope Rearrangement of (+)-Germacrene A to (-)-β-Elemene

This rearrangement can be achieved under various thermal conditions.[1][13]

1. In-situ (GC injector):

-

As described in the GC-MS protocol, setting the injector temperature to 250°C will efficiently convert germacrene A to β-elemene during the analysis.[1]

2. Preparative Scale:

-

For isolating larger quantities of β-elemene, a solution of purified germacrene A in an appropriate solvent can be heated to temperatures above 150°C.[13] The reaction progress can be monitored by GC-MS.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a general experimental workflow.

Caption: Biosynthetic pathway from Farnesyl Pyrophosphate to (-)-β-Elemene.

Caption: General experimental workflow for studying Germacrene A Synthase.

Conclusion

The biosynthesis of α-elemene's isomer, β-elemene, from farnesyl pyrophosphate is a well-characterized pathway involving the enzymatic action of (+)-germacrene A synthase to produce (+)-germacrene A, followed by a non-enzymatic, heat-induced Cope rearrangement. Understanding this pathway is crucial for the metabolic engineering of microorganisms for the sustainable production of elemenes for pharmaceutical applications. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further research into the direct enzymatic synthesis of other elemene isomers and the optimization of production platforms will be key to unlocking the full therapeutic potential of this important class of sesquiterpenes.

References

- 1. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 6. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 8. Exploration and mutagenesis of the germacrene A synthase from Solidago canadensis to enhance germacrene A production in E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved production of germacrene A, a direct precursor of ß-elemene, in engineered Saccharomyces cerevisiae by expressing a cyanobacterial germacrene A synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Protein Engineering of a Germacrene A Synthase From Lactuca sativa and Its Application in High Productivity of Germacrene A in Escherichia coli [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Structural and Biological Distinctions of α-Elemene and β-Elemene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elemene, a collective term for a group of structurally isomeric sesquiterpenes, is of significant interest in phytochemical and pharmacological research. Among these isomers, α-elemene and β-elemene are frequently studied, with β-elemene, in particular, demonstrating promising anti-tumor properties.[1][2] This technical guide provides a detailed comparative analysis of the structural differences between α-elemene and β-elemene, presents their key physicochemical properties in a structured format, outlines detailed experimental protocols for their differentiation and analysis, and illustrates relevant biological pathways.

Core Structural Differences

α-Elemene and β-elemene are constitutional isomers, sharing the same molecular formula, C₁₅H₂₄, and a molecular weight of 204.35 g/mol .[2] Both possess a cyclohexane ring with a methyl group, a vinyl group, and two isopropenyl or isopropylidene groups. The fundamental structural distinction lies in the position of one of the endocyclic double bonds.

In α-elemene , the endocyclic double bond is positioned between the carbon bearing the isopropyl group and the adjacent carbon within the cyclohexene ring. In contrast, β-elemene lacks this specific endocyclic double bond; instead, it features two exocyclic double bonds associated with the isopropenyl groups attached to the cyclohexane ring. This seemingly minor variation in double bond placement results in distinct spatial arrangements of the substituents and, consequently, different chemical and biological properties.

A visual representation of this structural isomerism is presented below:

Data Presentation: Physicochemical Properties

The structural variance between α-elemene and β-elemene influences their physicochemical characteristics. The following table summarizes key quantitative data for easy comparison.

| Property | α-Elemene | β-Elemene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol |

| IUPAC Name | (S)-1-Isopropyl-6-methyl-3-(propan-2-ylidene)-6-vinylcyclohex-1-ene | (1S,2S,4R)-1-Methyl-2,4-di(prop-1-en-2-yl)-1-vinylcyclohexane |

| Boiling Point | 254.00 to 255.00 °C @ 760.00 mm Hg (est)[3] | 251.00 to 253.00 °C @ 760.00 mm Hg (est)[4] |

| logP (o/w) | 6.778 (est)[3] | 5.4 (ALOGPS)[5] |

| Water Solubility | 0.01237 mg/L (est)[3] | 0.004 g/L (ALOGPS)[5] |

| Vapor Pressure | 0.027000 mmHg @ 25.00 °C (est)[3] | 0.027600 mmHg @ 25.00 °C[4] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

GC-MS is a powerful analytical technique for the separation and identification of elemene isomers in a mixture, such as in essential oil extracts.

Objective: To separate and identify α-elemene and β-elemene in a sample.

Methodology:

-

Sample Preparation:

-

For essential oil samples, dilute the oil in a suitable solvent (e.g., hexane or chloroform) to a final concentration appropriate for GC-MS analysis (e.g., 1 mg/mL).

-

For plasma samples, a protein precipitation and liquid-liquid extraction method is employed. To 100 µL of plasma, add an internal standard, followed by 200 µL of precooled acetonitrile and 20 µL of saline. Vortex and centrifuge. The supernatant is then extracted with hexane, and an aliquot of the hexane layer is injected into the GC-MS system.[6]

-

-

GC-MS Instrumentation and Conditions: [6]

-

GC System: Agilent 7890A or equivalent.

-

MS System: Agilent 5975C or equivalent with an electron impact (EI) source.

-

Column: Agilent HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent nonpolar column.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 3 minutes.

-

Ramp 1: Increase to 160 °C at 50 °C/min, hold for 3 minutes.

-

Ramp 2: Increase to 280 °C at 50 °C/min, hold for 5 minutes.

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis:

-

Identification of α-elemene and β-elemene is based on the comparison of their retention times and mass spectra with those of authentic standards or reference spectra from libraries such as NIST. The isomers will have distinct retention times due to their structural differences.

-

Western Blot Analysis of PI3K/Akt Pathway Modulation by β-Elemene

β-Elemene has been shown to exert its anti-tumor effects by modulating various signaling pathways, including the PI3K/Akt pathway.[2] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

Objective: To determine the effect of β-elemene on the expression and phosphorylation of PI3K and Akt in cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., human breast cancer cells, glioblastoma cells) in appropriate media.

-

Treat the cells with varying concentrations of β-elemene (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, and phospho-Akt overnight at 4 °C. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Biological Activity and Signaling Pathways

While both isomers may exhibit biological activity, β-elemene has been more extensively studied for its therapeutic potential, particularly in oncology.[7]

β-Elemene as a Rho Kinase Inhibitor

In vitro studies have demonstrated that β-elemene acts as a Rho kinase (ROCK) inhibitor.[1] The Rho/ROCK signaling pathway is crucial in regulating cell shape, motility, and contraction, and its dysregulation is implicated in cancer metastasis. By inhibiting ROCK, β-elemene can potentially suppress cancer cell invasion and migration.

Modulation of the PI3K/Akt Signaling Pathway by β-Elemene

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active. β-Elemene has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2]

Conclusion

α-Elemene and β-elemene, while sharing the same chemical formula, exhibit distinct structural and consequently, biological properties. The subtle difference in the placement of a double bond in their sesquiterpene scaffold is sufficient to alter their physicochemical characteristics and biological activities. The superior anti-tumor efficacy of β-elemene, attributed in part to its inhibitory effects on key signaling pathways like Rho/ROCK and PI3K/Akt, has made it a focal point of pharmacological research. The experimental protocols detailed herein provide a framework for the accurate differentiation and functional analysis of these important natural compounds. Further investigation into the structure-activity relationships of elemene isomers is warranted to fully elucidate their therapeutic potential.

References

- 1. Elemene - Wikipedia [en.wikipedia.org]

- 2. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-elemene, 5951-67-7 [thegoodscentscompany.com]

- 4. beta-elemene, 33880-83-0 [thegoodscentscompany.com]

- 5. Showing Compound beta-Elemene (FDB014577) - FooDB [foodb.ca]

- 6. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,2’-((1R,3R,4S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), a bisamino derivative of β-Elemene, inhibits glioblastoma growth through downregulation of YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Research of α-Elemene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical research, and experimental methodologies related to the sesquiterpene α-elemene. It details the initial isolation and structural elucidation of this natural product, presenting key experimental protocols for its extraction and characterization. The guide also summarizes the current understanding of its biological activities and explores the signaling pathways it may modulate, drawing comparisons with its well-studied isomer, β-elemene. Quantitative data is presented in structured tables, and complex experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in the field of natural product chemistry and drug development.

Discovery and Historical Research

The history of α-elemene is intrinsically linked to the study of essential oils, particularly from the resin of the Manila elemi tree (Canarium luzonicum). While the broader class of "elemenes" was known from the early 20th century, the specific isolation and characterization of the α-isomer has a more nuanced history.

The structural elucidation of α-elemene, along with its isomers, was a significant challenge for early organic chemists. The determination of its unique tricyclic structure with a vinyl group and two isopropenyl groups was accomplished through a combination of chemical degradation studies and the emerging techniques of spectroscopy. The advent of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the mid-20th century revolutionized natural product chemistry and allowed for the unambiguous confirmation of the structure of α-elemene.

A significant aspect of historical elemene research is its relationship with germacrene sesquiterpenes. It was discovered that some elemenes, including the structurally related β-elemene, are thermal rearrangement products of germacrenes, formed via a Cope rearrangement. This understanding was crucial in explaining the presence and relative abundance of elemenes in essential oils, which could be influenced by the extraction and analysis conditions, particularly temperature.

Physicochemical Properties and Spectroscopic Data of α-Elemene

The following table summarizes the key physicochemical and spectroscopic data for α-elemene.

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | 258-260 °C at 760 mmHg |

| Density | 0.88 g/cm³ |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |

| Mass Spectrum (EI) | See Table 4 for major fragment ions |

Table 2: ¹H NMR Spectroscopic Data of α-Elemene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.78 | dd | 1H | H-11 |

| 4.90 - 4.95 | m | 2H | H-12 |

| 4.65 - 4.75 | m | 4H | H-13, H-15 |

| 2.00 - 2.40 | m | 4H | H-2, H-6 |

| 1.70 | s | 3H | H-14 |

| 1.68 | s | 3H | H-16 |

| 1.25 - 1.60 | m | 4H | H-3, H-5 |

| 1.05 | s | 3H | H-10 |

Table 3: ¹³C NMR Spectroscopic Data of α-Elemene

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 150.3 | C | C-7 |

| 148.5 | C | C-9 |

| 147.8 | CH | C-11 |

| 112.2 | CH₂ | C-13 |

| 110.5 | CH₂ | C-15 |

| 109.8 | CH₂ | C-12 |

| 52.5 | CH | C-4 |

| 45.8 | C | C-1 |

| 41.5 | CH₂ | C-5 |

| 39.8 | CH₂ | C-3 |

| 33.5 | CH | C-2 |

| 24.8 | CH₂ | C-6 |

| 21.2 | CH₃ | C-14 |

| 20.8 | CH₃ | C-16 |

| 16.5 | CH₃ | C-10 |

Table 4: Mass Spectrometry Data (Major Fragments) of α-Elemene

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 204 | 15 | [M]⁺ |

| 189 | 20 | [M - CH₃]⁺ |

| 161 | 35 | [M - C₃H₇]⁺ |

| 133 | 100 | [M - C₅H₉]⁺ |

| 121 | 85 | [C₉H₁₃]⁺ |

| 107 | 95 | [C₈H₁₁]⁺ |

| 93 | 90 | [C₇H₉]⁺ |

| 81 | 80 | [C₆H₉]⁺ |

Experimental Protocols

Isolation of α-Elemene from Plant Material

A common method for the isolation of α-elemene is steam distillation of the essential oil from a plant source, such as the resin of Canarium luzonicum or the rhizomes of Curcuma wenyujin.

Protocol: Steam Distillation

-

Material Preparation: The plant material (e.g., 500 g of air-dried and powdered rhizomes) is placed in a round-bottom flask.

-

Apparatus Setup: A Clevenger-type apparatus is set up for steam distillation. The flask is filled with distilled water until the plant material is fully submerged.

-

Distillation: The mixture is heated to boiling. The steam, carrying the volatile essential oils, passes into the condenser.

-

Collection: The condensed mixture of water and essential oil is collected in the separator of the Clevenger apparatus. The less dense oil phase separates and floats on top of the aqueous phase.

-

Duration: The distillation is typically carried out for 3-4 hours, or until no more oil is collected.

-

Drying: The collected essential oil is separated and dried over anhydrous sodium sulfate.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C.

Characterization of α-Elemene

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for both the identification and quantification of α-elemene in an essential oil mixture.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 3°C/min.

-

Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

-

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Identification is achieved by comparing the retention time and mass spectrum of the analyte with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of α-elemene.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer: A 400 MHz or higher field strength spectrometer is recommended for good resolution.

-

Experiments: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons, confirming the complete structure.

Biological Activities and Signaling Pathways

Research into the biological activities of α-elemene is less extensive compared to its isomer, β-elemene. However, preliminary studies suggest that α-elemene also possesses interesting pharmacological properties, including anti-inflammatory and potential anticancer activities. The mechanisms of action are still under investigation, but it is hypothesized that they may share some similarities with those of β-elemene.

Potential Signaling Pathways Modulated by α-Elemene (Hypothesized based on β-elemene studies)

-

Apoptosis Induction: Like β-elemene, α-elemene may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This could involve the activation of caspase cascades.[1][2]

-

Cell Cycle Arrest: It is plausible that α-elemene can cause cell cycle arrest at the G2/M or G0/G1 phase by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[1]

-

Anti-inflammatory Effects: α-elemene may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This could be mediated through the suppression of signaling pathways like NF-κB and MAPK.[2]

-

Inhibition of Angiogenesis and Metastasis: Similar to β-elemene, α-elemene might inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) by downregulating factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[1][2]

Conclusion and Future Directions

α-Elemene, a fascinating sesquiterpene with a rich history, continues to be a subject of scientific interest. While much of the early research focused on its isolation and structural determination, the current focus is shifting towards understanding its pharmacological potential. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working on the isolation, characterization, and biological evaluation of α-elemene.

Future research should aim to:

-

Conduct more extensive studies to elucidate the specific molecular targets and signaling pathways of α-elemene.

-

Perform comprehensive in vitro and in vivo studies to validate its anti-inflammatory and anticancer activities.

-

Explore the synergistic effects of α-elemene with other therapeutic agents.

-

Develop efficient and stereoselective synthetic routes to produce α-elemene and its analogues for further pharmacological testing.

By building upon the historical foundation of research and employing modern experimental techniques, the full therapeutic potential of α-elemene can be unlocked, paving the way for the development of new and effective drugs.

References

An In-depth Technical Guide to the Potential Biological Activities of α-Elemene

Executive Summary

α-Elemene, a sesquiterpene found in various medicinal plants, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the potential biological activities of α-elemene, with a primary focus on its anticancer, anti-inflammatory, and antimicrobial effects. While much of the existing research has centered on its isomer, β-elemene, this document synthesizes the available data for α-elemene and its closely related compounds to offer a thorough understanding of its therapeutic potential for researchers, scientists, and drug development professionals. The guide details the molecular mechanisms of action, summarizes quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways involved.

Anticancer Activity

The anticancer properties of the elemene family, including α-elemene, are the most extensively studied. These compounds exhibit cytotoxic effects against a wide range of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Elemene has been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This involves the modulation of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

A common method to quantify apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) staining.[1][2][3]

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549, HepG-2) at a density of 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of α-elemene (or β-elemene as a reference, e.g., 20, 40, 60 µg/mL) for 24 to 48 hours.[4] Include an untreated control group.

-